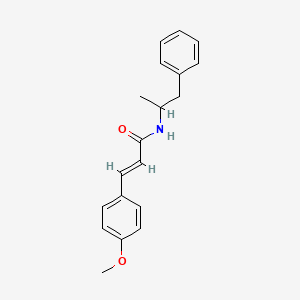
3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide
描述
3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide, also known as MPA, is a chemical compound that is widely used in scientific research. MPA is a derivative of acrylamide and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a reduction in enzyme activity. This compound has been shown to be a competitive inhibitor of thrombin and a non-competitive inhibitor of cathepsin G.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. Due to its ability to inhibit thrombin, this compound has been investigated as a potential treatment for thrombotic disorders such as deep vein thrombosis and pulmonary embolism. This compound has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide in lab experiments is its high yield and stability. This compound is also relatively easy to synthesize, making it a cost-effective compound to use in research. One limitation of using this compound is that it is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects.
未来方向
There are several future directions for research involving 3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide. One area of interest is the development of this compound-based therapies for thrombotic disorders. Another area of interest is the investigation of this compound's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has a range of scientific research applications. This compound has been shown to inhibit the activity of certain enzymes, including thrombin and cathepsin G, and has a range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research involving this compound.
科学研究应用
3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the serine protease, thrombin, which is involved in blood clotting. This compound has also been shown to inhibit the activity of the enzyme, cathepsin G, which is involved in the immune response.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15(14-17-6-4-3-5-7-17)20-19(21)13-10-16-8-11-18(22-2)12-9-16/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXJWFJZOGNPC-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid](/img/structure/B3844770.png)

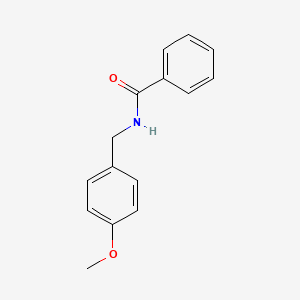
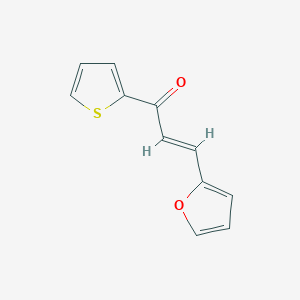
![3-bromo-9-[2-(vinyloxy)ethyl]-9H-carbazole](/img/structure/B3844791.png)
![1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B3844795.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B3844798.png)
![2-(2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3844808.png)
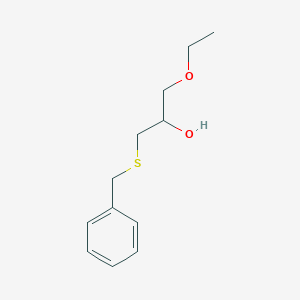
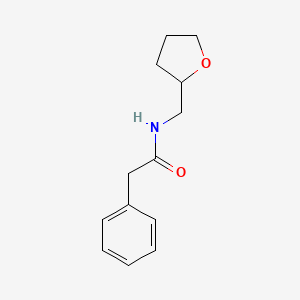
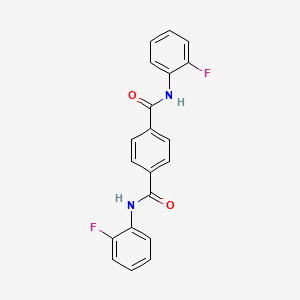
![1-(4-chlorobenzyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3844832.png)
![N-{[(3-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3844849.png)
